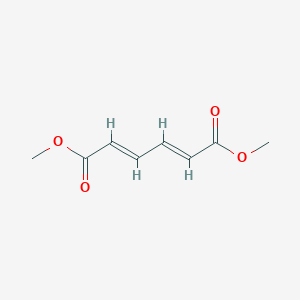

Dimethyl trans,trans-muconate

Description

Structure

3D Structure

Properties

IUPAC Name |

dimethyl (2E,4E)-hexa-2,4-dienedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O4/c1-11-7(9)5-3-4-6-8(10)12-2/h3-6H,1-2H3/b5-3+,6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXYBXMZVYNWQAM-GGWOSOGESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC=CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C=C/C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1119-43-3, 1733-37-5 | |

| Record name | Dimethyl muconate, (E,E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001119433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl trans,trans-muconate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167514 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DIMETHYL 2,4-HEXADIENE-1,6-DIOATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,6-dimethyl (2E,4E)-hexa-2,4-dienedioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYL MUCONATE, (E,E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E2B8XTM21E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Reaction Chemistry of Dimethyl Trans,trans Muconate

Cycloaddition Reactions: Diels-Alder Chemistry

Dimethyl trans,trans-muconate (B1240615) readily participates as the diene component in Diels-Alder reactions, a powerful [4+2] cycloaddition for forming six-membered rings. This reactivity is fundamental to its role as a precursor for synthesizing valuable chemicals like terephthalates from renewable resources. nih.govresearchgate.net The trans,trans-isomer is crucial for the cyclization with dienophiles like ethylene (B1197577). osti.gov

The Diels-Alder reaction of dimethyl trans,trans-muconate has been effectively demonstrated with dienophiles such as ethylene and dimethyl fumarate (B1241708). nih.govrsc.org When reacted with ethylene, it forms 1,4-bis(carbomethoxy)cyclohexene. nih.gov The reaction with dimethyl fumarate yields tetramethyl 5-cyclohexene-1,2,3,4-tetracarboxylate. rsc.org The electronic properties of the muconate can be modulated to promote the Diels-Alder reaction. researchgate.net

The cycloaddition of this compound with ethylene proceeds with high conversion and yield. osti.gov In one study, the reaction to form 1,4-bis(carbomethoxy)cyclohexene achieved conversions between 77-100% and yields of 70-98% across various solvents. nih.govosti.gov The reaction with dimethyl fumarate to produce tetramethyl 5-cyclohexene-1,2,3,4-tetracarboxylate has been reported to achieve a yield of 95.5%. rsc.org The high yield of these reactions can make subsequent purification steps unnecessary before further transformations, such as aromatization to dimethyl terephthalate (B1205515). osti.gov

| Dienophile | Product | Conversion (%) | Yield (%) | Reference |

|---|---|---|---|---|

| Ethylene | 1,4-bis(carbomethoxy)cyclohexene | 77-100 | 70-98 | nih.govosti.gov |

| Dimethyl Fumarate | Tetramethyl 5-cyclohexene-1,2,3,4-tetracarboxylate | Not specified | 95.5 | rsc.org |

Solvent selection plays a significant role in the efficiency of the Diels-Alder reaction of this compound. While the compound has low solubility in non-polar solvents like m-xylene, polar solvents have proven more effective. osti.gov A study investigating the reaction with ethylene tested ethyl acetate, methanol (B129727), tetrahydrofuran (B95107) (THF), and acetic acid. osti.gov High conversions and yields were observed in all tested polar solvents, with methanol and THF being identified as the best choices. nih.govosti.gov The polarity of the solvent and its ability to form hydrogen bonds are known factors that can influence the rate of Diels-Alder reactions. psu.edunih.govrsc.org

| Solvent | Conversion (%) | Yield (%) | Reference |

|---|---|---|---|

| Methanol | 100 | 98 | osti.gov |

| Tetrahydrofuran (THF) | 97 | 91 | osti.gov |

| Ethyl Acetate | 98 | 85 | osti.gov |

| Acetic Acid | 77 | 70 | osti.gov |

The reaction atmosphere can influence the outcome of the Diels-Alder reaction, particularly concerning side reactions like oligomerization. When the reaction between this compound and dimethyl fumarate was conducted in the presence of air, the solution changed color from colorless to brown over time. rsc.org This color change was not observed when the reaction was performed under an inert argon atmosphere. rsc.org Analysis suggested that in the presence of air (oxygen), side reactions, including the formation of oligomers, may occur. rsc.org In contrast, the subsequent aromatization of the cycloadduct to dimethyl terephthalate can be effectively carried out over a Pd/C catalyst in an air atmosphere. nih.gov

Understanding the mechanism of cycloaddition reactions often involves studying the transient intermediates formed during the process. Spectroscopic techniques are invaluable for this purpose.

Chemically Induced Dynamic Nuclear Polarization (CIDNP) is a powerful NMR technique used to investigate reaction mechanisms involving radical intermediates. acs.org Studies have utilized CIDNP to probe the cycloaddition reaction of this compound. oup.com In the reaction with dispiro[2.2.2.2]deca-4,9-diene, the cycloadducts exhibited CIDNP signals. oup.comsciencegate.app This observation suggests that the reaction proceeds through a singlet diradical intermediate, even without the diffusive separation of the correlated radical pair. oup.com

Spectroscopic Probes of Reaction Intermediates

Analysis of Singlet Diradical Intermediates

The formation of carbon-carbon bonds in reactions involving dienes can sometimes proceed through diradical intermediates. In many P450-dependent C-C bond-forming reactions, the formation of diradical systems that can couple together is a dominant feature. nih.gov However, direct experimental evidence for these intermediates, such as through Electron Paramagnetic Resonance (EPR), is often difficult to obtain due to their presumed short half-lives. nih.gov

Theoretical studies provide a framework for understanding these transient species. For reactions involving conjugated systems, it is crucial to consider the different potential energy surfaces. Molecular oxygen, for instance, exists in a triplet state, while most organic molecules are in a singlet state, creating a barrier to reaction. nih.gov In theoretical examinations of similar oxidation reactions, such as catechol to muconic acid semialdehyde, calculations indicate that the reaction barriers along the singlet potential surface are lower than those on the triplet pathway. researchgate.net The singlet potential surface is often analyzed using the broken symmetry formalism to confirm the stability of the wave function. researchgate.net For some reactions, it is proposed that photo-excitation may be necessary to promote the system to the singlet potential surface, which then leads to a lower-energy transition state and the final products. researchgate.net While these studies provide mechanistic insights into related systems, specific analysis of singlet diradical intermediates in the context of this compound reactions remains a complex area of investigation.

Diversification Pathways to Value-Added Compounds

This compound is a key intermediate for producing a range of valuable chemicals, leveraging its unique structure for further synthesis. nih.govosti.govosti.govontosight.ai

Conversion to Terephthalates

A significant application of this compound is its conversion into terephthalates, which are precursors to important polymers. nih.govosti.govosti.gov The process typically involves a Diels-Alder reaction between this compound and ethylene, which forms a 1,4-bis(carbomethoxy)cyclohexene intermediate. nih.govosti.gov This cycloaddition can achieve high conversions (77–100%) and yields (70–98%) in various solvents, with methanol and tetrahydrofuran being particularly effective. osti.gov The subsequent aromatization of this cycloadduct yields dimethyl terephthalate. nih.govosti.govosti.gov

The aromatization of the 1,4-bis(carbomethoxy)cyclohexene intermediate to dimethyl terephthalate is effectively achieved through catalytic oxidative dehydrogenation. nih.govosti.govosti.gov Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation. nih.govosti.govosti.gov The reaction can proceed with yields of up to 70% when conducted in a solvent such as tetrahydrofuran under an air atmosphere. osti.govosti.gov A notable advantage of this pathway is that due to the high yield of the initial Diels-Alder reaction, the cycloadduct can often be used in the aromatization step without a prior purification step. osti.govosti.gov

| Parameter | Condition | Yield | Source |

| Catalyst | Palladium on Carbon (Pd/C) | Up to 70% | osti.gov, osti.gov |

| Solvent | Tetrahydrofuran (THF) | Up to 70% | osti.gov, osti.gov |

| Atmosphere | Air | Up to 70% | osti.gov, osti.gov |

| Table 1: Research findings on the Pd/C-catalyzed oxidative dehydrogenation of the this compound cycloadduct to dimethyl terephthalate. |

There is significant market demand for polyethylene (B3416737) terephthalate (PET) that is 100% bio-derived. nih.govosti.gov this compound plays a crucial role in bridging biomass to PET precursors. Muconic acid, a platform chemical that can be produced from sugars or lignin (B12514952) via fermentation, is the starting point. mdpi.comkuleuven.be However, fermentation typically yields the cis,cis isomer. nih.govosti.gov For effective use in producing terephthalates via Diels-Alder chemistry, the acid must first be isomerized to the trans,trans form and then esterified to produce this compound. nih.govosti.govkuleuven.be This multi-step pathway, starting from renewable resources, allows for the synthesis of dimethyl terephthalate, a key monomer for bio-PET production. osti.gov

Synthesis of Pharmaceutical and Agrochemical Intermediates

The chemical structure of this compound makes it a useful building block in the synthesis of more complex molecules. It serves as an intermediate in the production of various fine chemicals, including active ingredients for pharmaceuticals and agrochemicals. ontosight.ai The diene functionality allows for the introduction of diverse chemical motifs, and its derivatives can be harnessed to create novel fluorinated polymers and bioactives for medical and agricultural applications. dtu.dk

Selective Reduction to Other Dicarboxylic Acid Derivatives

The conjugated double bonds of this compound can be selectively reduced through hydrogenation. This process converts the unsaturated ester into its saturated counterpart, dimethyl adipate (B1204190). Dimethyl adipate is a derivative of adipic acid, a high-volume commodity chemical primarily used in the production of nylon-6,6. mdpi.com This conversion pathway highlights the role of this compound as a precursor to other commercially significant dicarboxylic acid derivatives. osti.gov

Polymerization Science and Material Applications of Dimethyl Trans,trans Muconate

Monomer Functionality in Polymer Synthesis

Dimethyl trans,trans-muconate (B1240615) (DMTTM) serves as a key monomer in the synthesis of advanced polymeric materials. Derived from muconic acid, which can be produced from renewable resources like sugars and lignin (B12514952), DMTTM is an important building block in the move towards sustainable chemistry. acs.orgnih.govnrel.gov Its structure, featuring a conjugated system of double bonds and terminal ester groups, provides unique functionality for creating polymers with specific properties. The alkene groups within the monomer's backbone are particularly significant, as they can be retained in the final polymer structure, offering sites for subsequent cross-linking or functionalization. mdpi.comrug.nl

Production of Biodegradable Polymeric Materials

The utilization of carbon-neutral, renewable resources is a critical aspect of modern green chemistry, driven by the eventual depletion of petrochemical feedstocks. nih.govrug.nl Dimethyl trans,trans-muconate is a bio-based monomer that is being investigated for the production of biodegradable polyesters. nih.gov These materials are developed as environmentally friendly alternatives to conventional plastics. rug.nl The incorporation of muconic acid derivatives into polymer chains, such as in poly(butylene succinate-co-muconate), results in materials suitable for applications like commercial composites. acs.orgnrel.gov The inherent biodegradability of polyesters, combined with the renewable origin of DMTTM, makes these polymers a key area of research for sustainable materials. nih.gov

Synthesis of Unsaturated Polyesters and Oligoesters

This compound is particularly valuable for synthesizing unsaturated polyesters and oligoesters. mdpi.com In these polymers, the carbon-carbon double bonds from the muconate unit are preserved within the polymer backbone. acs.org This retention of unsaturation is a significant feature, as these alkene functionalities allow for further chemical modifications. rug.nl For instance, the resulting polyesters can undergo chain extension, copolymerization, or serve as an anchor for attaching other functional groups. nih.govmdpi.com These properties open up potential applications in fields such as unsaturated polyester (B1180765) resins and photosensitive coatings. nih.govrug.nl

To synthesize these unsaturated polyesters in an environmentally friendly manner, enzymatic polycondensation has emerged as a highly effective and eco-friendly strategy. mdpi.comrug.nl This approach is considered an attractive pathway for producing well-defined unsaturated polyesters while minimizing side reactions that can occur with conventional metal-catalyzed polymerization methods. nih.govrug.nl

The most common and effective biocatalyst for the polycondensation of this compound is Candida antarctica lipase (B570770) B (CALB). mdpi.comnih.gov This enzyme is widely used due to its high catalytic activity in polymer synthesis and its robustness under various reaction conditions. nih.govrsc.org Often, an immobilized form of the enzyme, such as Novozym® 435, where CALB is fixed on an acrylic resin, is used. mdpi.comnih.govresearchgate.net The use of CALB aligns with the principles of green chemistry, providing a safer and more sustainable alternative to traditional metal catalysts. nih.gov

The enzymatic polycondensation of this compound (ttMUC) with various diols has been systematically studied. The reactions are typically conducted at elevated temperatures (e.g., 85 °C) under an inert atmosphere for extended periods.

| Entry | Diol | Monomer Ratio (ttMUC:Diol) | Reaction Time (h) | Number Average Molecular Weight (Mn, g/mol) | Dispersity (Đ) |

|---|---|---|---|---|---|

| 1 | 1,4-Butanediol | 1:1 | 72 | 1200 | 1.5 |

| 2 | 1,6-Hexanediol | 1:1 | 72 | 1300 | 1.6 |

| 3 | 1,8-Octanediol | 1:1 | 72 | 1500 | 1.7 |

| 4 | 1,10-Decanediol | 1:1 | 72 | 1600 | 1.8 |

| 5 | 1,12-Dodecanediol | 1:1 | 72 | 1800 | 1.9 |

The alkene functionality within the this compound monomer plays a crucial role in the mechanism of enzyme catalysis. nih.govmdpi.com It is theorized that the rigidity of the conjugated double bond system in DMTTM may hinder its ability to easily enter the active site of the CALB enzyme. mdpi.com This steric hindrance or potential pi-stacking interactions can limit the rate of chain propagation, influencing the final molecular weight of the polymer. mdpi.com Despite this, the enzymatic process effectively catalyzes the esterification reaction between the monomer's dimethyl ester groups and the hydroxyl groups of a diol co-monomer, leading to the formation of the polyester chain. mdpi.com A key advantage of this enzymatic route is that the double bonds of the muconate unit remain intact throughout the polymerization process. researchgate.net

A significant benefit of using enzymatic catalysis, particularly with CALB, is the high degree of control over the polymer structure and the minimization of unwanted side reactions. mdpi.com Unlike conventional high-temperature, metal-catalyzed polycondensation, the enzymatic approach avoids side reactions such as isomerization, saturation, or radical cross-linking of the double bonds. mdpi.comresearchgate.net This results in the formation of well-defined linear unsaturated polyesters where the alkene functionality is preserved for potential post-polymerization modification. nih.govmdpi.com

The molecular weight of the resulting polymers can also be controlled. Research has shown that the rigid structure of DMTTM, compared to more flexible saturated monomers, tends to result in the formation of oligomers or low-molecular-weight polymers. mdpi.com This is because the rigid monomer has more difficulty accessing the enzyme's active site, which limits further chain growth. mdpi.com This inherent limitation allows for the predictable synthesis of lower molecular weight oligoesters, which can be desirable for specific applications like resins or as prepolymers for creating more complex materials. mdpi.com

Solution Free-Radical Polymerization

The solution free-radical polymerization of dialkyl muconates, including this compound, has been optimized to produce polymers with significant molecular weights. chemrxiv.orgrsc.org Unlike previous assumptions that these monomers polymerize inefficiently, studies have shown that high molecular weight polymers, exceeding 10⁵ g/mol , can be achieved. chemrxiv.orgrsc.orgresearchgate.net However, the polymerization process is notably slow, which is characteristic of diene monomers, often requiring extended reaction times of around 48 hours at temperatures of 120°C to reach high monomer conversion. chemrxiv.orgrsc.orgnih.gov

The radical polymerization of muconic acid itself presents challenges due to the polyelectrolyte nature of the resulting polymer and solubility issues for both the monomer and the polymer. chemrxiv.org Consequently, polymerizing the esterified forms, such as dialkyl muconates, is a more direct approach. chemrxiv.org This strategy circumvents the difficulties associated with the carboxylic acid groups and improves the solubility of the monomers and the resulting polymers. chemrxiv.org

Research has involved screening various parameters to optimize the polymerization of diethyl muconate (DEM), a close analog of this compound. researchgate.net Factors such as temperature, initiator type, solvent, reaction time, and concentration of both monomer and initiator were investigated. researchgate.net Standard conditions, such as polymerization at 70°C with azobisisobutyronitrile (AIBN), resulted in low conversion (18%) and lower molecular weight polymers. researchgate.net Higher temperatures were found to be necessary to achieve reasonable conversions, though very high temperatures (130°C) could lead to a decrease in average molecular weight. researchgate.net The best results were obtained with specific monomer concentrations in homogeneous solutions, yielding molecular weights (Mₙ) as high as 1.23 × 10⁵ g mol⁻¹. researchgate.net

Table 1: Outcome of Free-Radical Polymerizations of Diethyl Muconate (DEM) under Various Conditions

| Entry | Initiator | Temperature (°C) | Time (h) | Conversion (%) | Mₙ (g/mol) |

|---|---|---|---|---|---|

| 1 | AIBN | 70 | 24 | 18 | 5.9 × 10⁴ |

| 2 | VA-086 | 110 | 48 | >70 | 9.9 × 10⁴ |

| 3 | - | 130 | - | - | 6.9 × 10⁴ |

Data sourced from a study on the optimization of DEM polymerization, providing insights applicable to this compound. researchgate.net

Group Transfer Polymerization (GTP)

Group Transfer Polymerization (GTP) has emerged as a controlled polymerization method for acrylic-derived monomers, and its application has been extended to dialkyl muconates. nih.govyoutube.comccspublishing.org.cn This technique allows for the synthesis of "living" polymers at or above room temperature. uobasrah.edu.iq The fundamental mechanism of GTP is based on a Michael addition reaction, where a silyl (B83357) ketene (B1206846) acetal (B89532) initiator interacts with the monomer in the presence of a catalyst. youtube.comuobasrah.edu.iq A key feature is the transfer of the silyl group from the initiator or the growing polymer chain to the incoming monomer unit, which keeps the chain end active for further growth. youtube.com This "living" characteristic enables precise control over the polymer's molecular weight and the creation of polymers with narrow molecular weight distributions. youtube.com While traditionally employing nucleophilic or Lewis acid catalysts, recent advancements have focused on organocatalysts. ccspublishing.org.cnuobasrah.edu.iqrsc.org

Organocatalyzed GTP

Organocatalyzed Group Transfer Polymerization (O-GTP) represents a significant advancement, enabling the rapid and controlled polymerization of dialkyl muconates under mild conditions. nih.govresearchgate.net Research has demonstrated that dialkyl muconates can be polymerized to completion within minutes at room temperature in toluene. nih.gov This process utilizes an initiator like 1-ethoxy-1-(trimethylsiloxy)-1,3-butadiene (ETSB) and a strong organic base catalyst, such as P₄-t-Bu (1-tert-butyl-4,4,4-tris(dimethylamino)-2,2-bis[tris(dimethylamino)-phosphoranylidenamino]-2λ⁵,4λ⁵-catenadi(phosphazene)). nih.gov The structure of the ETSB initiator is chosen because it closely mimics the structure of the propagating polymuconate chains. nih.gov Among various organic catalysts tested, only the strong organic base P₄-t-Bu was effective in polymerizing trans,trans-diethyl muconate (DEM). nih.gov This organocatalytic approach improves upon many aspects of traditional GTP, including catalytic activity, control over molecular weight, and the range of applicable monomers. rsc.org

Chain Extension Experiments and Polymerization Control

The controlled or "living" nature of the organocatalyzed GTP of dialkyl muconates has been confirmed through chain extension experiments. nih.gov In one study, a poly(diethyl muconate) polymer with a degree of polymerization of 50 (PDEM₅₀) was first synthesized via GTP in toluene. nih.gov Subsequently, successive additions of the DEM monomer were introduced to the active polymer chains. nih.gov The results, analyzed by size-exclusion chromatography (SEC), showed a systematic shift of the polymer's molecular weight distribution towards higher molar mass regions with each monomer addition. nih.gov This successful chain extension demonstrates that the polymer chain ends remain active after the initial polymerization is complete, confirming the high degree of control offered by the ETSB/P₄-t-Bu system for muconate polymerization. nih.govresearchgate.net This control is crucial for the synthesis of well-defined block copolymers and other complex polymer architectures. youtube.com

Development of New Polyamides for Specialized Applications (e.g., Proton-Exchange Membranes)

There is growing interest in utilizing renewable monomers for the synthesis of advanced polymeric materials. nih.govnih.gov In this context, muconic acid, the precursor to this compound, has been investigated as a bio-based component for developing new polyamides intended for specialized applications like proton-exchange membranes (PEMs). nih.govnih.gov These membranes are critical components in proton-exchange membrane fuel cells (PEMFCs). researchgate.net

Researchers have synthesized new series of partially renewable aromatic–aliphatic polyamides through polycondensation reactions. nih.govresearchgate.net These reactions use muconic acid as a comonomer along with various sulfonated and non-sulfonated aromatic diamines, such as 4,4′-(hexafluoroisopropylidene)bis(p-phenyleneoxy)dianiline, 2,5-diaminobenzenesulfonic acid, and 4,4′-diamino-2,2′-stilbenedisulfonic acid. nih.govnih.gov By varying the molar ratio of the sulfonated diamines in the feed, the degree of sulfonation in the final polyamide can be controlled. nih.govnih.gov

The resulting polyamide membranes were characterized for their thermal and physical properties. nih.gov Importantly, their performance as proton conductors was evaluated by measuring water uptake, ion-exchange capacity (IEC), and proton conductivity. nih.govresearchgate.net One of the synthesized membranes, designated MUFASA34, exhibited the highest proton conductivity value of 9.89 mS·cm⁻¹. nih.govnih.govresearchgate.net This research demonstrates a sustainable approach to creating specialty polymers from a renewable source for alternative energy technologies. nih.gov

Table 2: Properties of Muconic Acid-Based Polyamide Membranes

| Membrane ID | Degree of Sulfonation (%) | Water Uptake (%) | Ion-Exchange Capacity (meq/g) | Proton Conductivity (σp) (mS/cm) |

|---|---|---|---|---|

| MUFA | 0 | - | - | - |

| MUFABA14 | 25 | - | - | - |

| MUFABA24 | 50 | - | - | - |

| MUFABA34 | 75 | - | - | 9.89 |

Data from a study on sulfonated polyamides based on muconic acid. nih.govresearchgate.net

Performance as Bio-based Acrylate Mimics

trans,trans-Muconic acid esters are considered promising plant-based monomers that can function as bio-based mimics for conventional acrylates. chemrxiv.orgrsc.orgresearchgate.net The polymers derived from the radical polymerization of alkyl muconates are structurally similar to polyacrylates, positioning them as potential renewable alternatives to these widely used fossil-fuel-based polymers. chemrxiv.org The esterification of muconic acid to its dialkyl forms, such as this compound, is a key step that enhances solubility and avoids complications during polymerization that can arise from the carboxylic acid groups. chemrxiv.org

The thermal properties of polymuconates, such as their glass transition temperatures (T₉) and thermal stability, have been assessed, further supporting their potential to serve as substitutes for polyacrylate materials. chemrxiv.orgrsc.org By varying the alkyl side chain of the muconate ester (e.g., diethyl, dibutyl, di(2-ethylhexyl)), these properties can be tuned. chemrxiv.org This demonstrates that polymuconates are not just a simple replacement but offer a platform for designing materials with specific thermal characteristics, similar to the versatility seen in the polyacrylate family. chemrxiv.orgrsc.org

Tailoring Polymer Properties and Post-Synthetic Modifications

A significant advantage of polymers derived from this compound is the presence of residual double bonds within the polymer backbone. nih.govacs.org These internal alkene groups are a key feature, as they provide reactive sites for post-synthetic modifications, allowing for the fine-tuning of polymer properties. nih.govmdpi.comnih.gov This inherent functionality opens up pathways for creating materials with tailored characteristics and enhanced performance. chemrxiv.orgnih.gov

Various post-polymerization modification reactions have been explored. nih.gov For instance, the ester side chains of polymuconates can be hydrolyzed to yield well-defined poly(muconic acid). nih.gov Additionally, the C=C double bonds along the main chain can undergo epoxidation, a reaction that significantly increases the rigidity of the resulting polymer derivative. nih.gov These internal alkenes can also be selectively cleaved through ozonolysis, demonstrating a potential route for the chemical upcyclability of polymuconates under oxidative conditions. nih.gov

The properties of the initial polymer can also be tailored by selecting different ester side groups on the muconate monomer. nih.gov DSC analysis of various poly(muconate ester)s showed they are amorphous with a wide range of glass transition temperatures (T₉), from -55°C to 66°C, depending on the specific alkyl group. nih.gov For example, increasing the length of a linear n-alkyl side chain leads to a significant decrease in the T₉ value. nih.gov This ability to tune thermomechanical properties, combined with the potential for post-synthetic modification, makes polymuconates a highly versatile class of bio-based materials. nih.govacs.org

Adjustable Chemical and Mechanical Properties of Derived Polymers

The incorporation of this compound into polyester backbones imparts unique and tunable properties to the resulting polymers. The presence of alkene functionality along the polymer chain is a key feature that allows for the adjustment of various chemical and mechanical characteristics, including glass transition temperature (Tg), hardness, polarity, and strength. nih.govmdpi.com The nature of the alkyl side chains in polymuconates significantly influences their thermomechanical properties. nih.gov

Research has demonstrated that the glass transition temperature of polymuconates can be systematically varied over a broad range, from as low as -55 °C to as high as 66 °C, simply by altering the structure of the alcohol used in the polyesterification. nih.gov For instance, increasing the length of the linear n-alkyl side chain leads to a decrease in the Tg value. nih.gov Below their Tg, these materials typically exhibit a storage modulus in the range of 10⁸ to 10⁹ Pa. nih.gov This wide range of achievable properties makes polymuconates versatile candidates for various applications, from soft and flexible materials to more rigid plastics.

The thermal stability of these bio-based unsaturated polyesters has been shown to be excellent, further enhancing their application potential. mdpi.comrug.nlnih.gov The ability to tailor these properties is crucial for designing materials for specific end-uses, positioning polymuconates as promising alternatives to conventional petroleum-derived polymers. chemrxiv.org

| Property | Adjustable Range/Value | Influencing Factor |

|---|---|---|

| Glass Transition Temperature (Tg) | -55 °C to 66 °C | Alkyl side chain structure |

| Storage Modulus (below Tg) | 10⁸ - 10⁹ Pa | Polymer backbone composition |

Exploration of Cross-linking Potential via Unsaturated Backbones

The unsaturated backbone of polymers derived from this compound presents a significant opportunity for cross-linking. The unreacted alkene functionalities within the polymer chain can participate in further reactions, such as chain extension and copolymerization, which can lead to the formation of cross-linked networks. mdpi.comrug.nlnih.gov This capability is fundamental to the development of thermosetting resins and materials with enhanced mechanical strength and thermal stability.

The presence of these double bonds in the polyester backbone allows for cross-linking with small-molecule agents. researchgate.net This approach is advantageous as it can circumvent the need for introducing unsaturation through other means, such as the use of maleic anhydride, and can avoid the use of hazardous cross-linking agents like styrene. researchgate.net The ability to form cross-linked structures opens up applications for polymuconates in areas such as fiber-reinforced plastics and photosensitive coatings. rug.nlresearchgate.netacs.org

The enzymatic synthesis of these unsaturated polyesters offers a controlled polymerization process, which helps to preserve the integrity of the double bonds for subsequent cross-linking reactions. mdpi.com This control minimizes undesired side reactions like isomerization or radical cross-linking during the initial polymerization, ensuring that the potential for post-polymerization cross-linking is maximized. mdpi.com

Modularity for Post-Chemical Functionalization of Polymuconates

Several chemical strategies can be employed for the functionalization of these materials. "Click chemistry" reactions, such as thiol-ene additions, are particularly well-suited for modifying the unsaturated backbone of polymuconates. researchgate.netrsc.org These reactions are typically efficient, proceed under mild conditions, and are tolerant of a wide range of functional groups. researchgate.net Other post-polymerization modification reactions that have been demonstrated include the hydrolysis of the ester side chains to create poly(muconic acid) and the epoxidation of the double bonds within the main chain. nih.govresearchgate.net The latter modification, for example, can significantly increase the rigidity of the polymer. nih.gov

This ability to chemically modify the polymer after its initial synthesis provides a powerful tool for creating a diverse range of materials with tailored functionalities for specific applications, including in the biomedical field. nih.govrsc.org

Bioremediation and Biodegradation Applications

Polymers derived from this compound are of interest for applications in bioremediation and as biodegradable materials due to their inherent chemical structure. The ester linkages in the polyester backbone are susceptible to hydrolysis, which can be facilitated by microbial enzymes. nih.govmdpi.com This susceptibility to enzymatic degradation is a key factor in the design of environmentally benign polymers.

The biodegradation of polyesters is often a surface erosion process, where enzymes act on the surface of the material, breaking down the polymer chains into smaller, water-soluble oligomers and monomers. mdpi.comresearchgate.net Lipases and cutinases are classes of enzymes that have been shown to be effective in the degradation of various aliphatic polyesters. mdpi.commdpi.com The rate of enzymatic degradation can be influenced by factors such as the polymer's crystallinity and the hydrophilicity of its components. mdpi.com

While direct studies on the biodegradation of homopolymers of this compound are an area of ongoing research, the principles of polyester degradation by microorganisms provide a strong indication of their potential biodegradability. The ability of certain microorganisms to metabolize muconic acid and its derivatives further supports the potential for these polymers to be broken down in biological environments. The development of biodegradable polymers from renewable resources like muconic acid is a critical step towards a more sustainable plastics economy.

Advanced Characterization and Spectroscopic Investigations

Spectroscopic Identification and Structural Confirmation

Spectroscopic techniques are fundamental in verifying the chemical identity, isomeric form, and purity of dimethyl trans,trans-muconate (B1240615). Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide detailed molecular-level information, confirming the successful synthesis of the target compound and identifying any impurities.

NMR spectroscopy is a primary tool for the structural elucidation of dimethyl trans,trans-muconate. Both proton (¹H) and carbon-13 (¹³C) NMR spectra offer definitive evidence of the molecule's structure, including the stereochemistry of its double bonds.

One study reported the chemical structure of this compound (ttMUC) was confirmed by ¹H NMR analysis in deuterated chloroform (B151607) (CDCl₃). mdpi.com The spectrum showed characteristic signals at δ 7.32 ppm and 6.20 ppm, corresponding to the two types of vinyl protons, and a signal at 3.78 ppm for the methyl ester protons. mdpi.com The symmetry of the trans,trans isomer results in a simplified spectrum, with only three distinct signals for the ten protons. mdpi.com

¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment | Reference |

|---|---|---|---|---|

| 7.32 | dd | 2H | -COO-CH=CH- | mdpi.com |

| 6.20 | dd | 2H | -COO-CH=CH- | mdpi.com |

| 3.78 | s | 6H | -OCH₃ | mdpi.com |

Solvent: Chloroform-d, Instrument: 400 MHz

For the parent compound, trans,trans-muconic acid, ¹³C NMR data in D₂O shows signals for the carboxyl group at 177.9 ppm and the olefinic carbons at 141.3 ppm and 135.2 ppm. bmrb.io Similar chemical shifts are expected for the dimethyl ester derivative, with an additional signal for the methoxy (B1213986) carbons. For instance, the structurally related trans,trans-dibutyl muconate shows carbonyl carbons at 166.0 ppm and olefinic carbons at 140.8 ppm and 128.4 ppm in CDCl₃. chemrxiv.org

¹³C NMR Spectroscopic Data for trans,trans-Muconic Acid

| Chemical Shift (δ) ppm | Assignment | Reference |

|---|---|---|

| 177.917 | C=O | bmrb.io |

| 141.322 | -CH=CH- | bmrb.io |

| 135.246 | -CH=CH- | bmrb.io |

Solvent: D₂O, Instrument: 500 MHz

NMR spectroscopy is crucial for confirming the specific trans,trans stereochemistry of the muconate diester, distinguishing it from the cis,cis and cis,trans isomers. google.comacs.org The coupling constants between the vinyl protons in the ¹H NMR spectrum are characteristic of the trans configuration. The high degree of symmetry in the trans,trans isomer leads to a simpler spectrum compared to the less symmetric cis,trans isomer, aiding in its unambiguous identification. mdpi.com

The purity of this compound can also be readily assessed by ¹H NMR. The absence of extraneous peaks indicates a high level of purity, while the integration of the observed signals can be used for quantitative assessment. mdpi.com For example, during the isomerization of other muconic acid forms, ¹H NMR has been used to identify residual amounts of the cis,trans isomer and byproducts such as its internal lactone and laevulinic acid. google.com

When this compound is used as a monomer in polymerization, NMR is essential for characterizing the resulting polymer backbone. It allows for the determination of regioselectivity (e.g., 1,4- vs. 1,2-addition) and the retention or isomerization of the double bond's stereochemistry.

In enzyme-catalyzed polycondensation reactions, ¹H NMR analysis confirmed that the alkene functionality of the monomer was preserved in the final polyester (B1180765) and that no changes in the stereo configuration were detected. mdpi.com This demonstrates the high stereoselectivity of the enzymatic approach, which prevented side-reactions like isomerization. mdpi.com Conversely, in free-radical polymerization of muconic esters, both ¹H and ¹³C NMR have been used to confirm the formation of minor amounts of 1,2-addition and 1,4-cis products relative to the desired 1,4-trans structure in the polymer chain. uhasselt.be

NMR spectroscopy is a definitive method for confirming the successful incorporation of the muconate unit into new polymer structures. In the ¹H NMR spectra of various polyesters synthesized from this compound and different diols (e.g., 1,4-butanediol, 1,6-hexanediol), the characteristic signals for the muconate vinyl protons reappear around 7.30 ppm and 6.20 ppm. mdpi.com The presence of these signals, along with those corresponding to the diol units, confirms the formation of the new polymeric material. mdpi.com This technique has been widely applied to verify the chemical structures of novel polyamides and other polymers derived from muconic acid. researchgate.netmdpi.com

Mass spectrometry, often coupled with chromatographic separation techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), is a powerful tool for the analysis of this compound. GC-MS is particularly well-suited for this volatile ester.

Research has described sensitive and specific methods for the determination of urinary trans,trans-muconic acid, which involve derivatization to its dimethyl ester (this compound) followed by GC-MS analysis. nih.govsigmaaldrich.com These methods confirm that the compound can be effectively analyzed by GC-MS, where it is identified by its characteristic mass spectrum and retention time. nih.govthaiscience.info

GC-MS provides excellent sensitivity and specificity for purity analysis. Its ability to separate compounds in a mixture before detection makes it ideal for identifying and quantifying trace impurities. nih.gov In the context of biomonitoring for benzene (B151609) exposure, GC-MS methods for the dimethyl ester of trans,trans-muconic acid have shown no interference from other urinary compounds, highlighting the technique's specificity. nih.gov The limit of detection in such applications has been reported to be as low as 0.01 mg/l. nih.govsigmaaldrich.com

In the synthesis of polymers from this compound, Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) mass spectrometry has been used alongside NMR to confirm the absence of side products, verifying the high purity of the resulting polyesters. mdpi.com

Mass Spectrometry (GC-MS, LC-QTOF-MS)

Detection of Oligomers and Side Products

The synthesis and polymerization of this compound necessitate careful monitoring for the presence of oligomers and unwanted side products. High-purity monomers are essential for producing well-defined polymers. In methodologies such as enzyme-catalyzed polycondensation, techniques like ¹H-NMR and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-ToF) analysis are employed to ensure the integrity of the final polyester product. mdpi.com

One notable study on the enzymatic polymerization of this compound reported minimal side reactions. mdpi.com Analysis confirmed that undesirable processes such as isomerization, saturation, or radical cross-linking were largely avoided, with no corresponding peaks for such side products detected. mdpi.com The primary side products of concern during the synthesis of this compound are its geometric isomers, namely cis,cis- and cis,trans-dimethyl muconate. mdpi.comgoogle.com Often, a crude racemic mixture of these isomers is first produced, which then undergoes an isomerization reaction to yield the desired trans,trans form. mdpi.com

Crystallographic Analysis

Crystallographic analysis provides fundamental information about the solid-state structure of a compound. While detailed crystallographic data for this compound itself is not extensively published in recent literature, significant insights can be drawn from the analyses of its parent compound, trans,trans-muconic acid, and closely related derivatives like Dimethyl trans,trans-2,5-dichloromuconate. iucr.orgcolumbia.edu These studies establish a methodological framework and offer comparative structural data.

X-ray Diffraction Pattern Analysis

X-ray diffraction (XRD) is the definitive technique for determining the atomic and molecular structure of a crystal. The diffraction pattern allows for the elucidation of the crystal lattice, unit cell dimensions, and the arrangement of molecules within the solid state.

The crystal and molecular structures are determined by analyzing the intensities and positions of the diffracted X-ray beams. For instance, single-crystal X-ray diffraction was used to determine the structure of Dimethyl trans,trans-2,5-dichloromuconate. iucr.org This analysis revealed a monoclinic crystal system belonging to the space group P21/n. iucr.org

Similarly, a detailed study of trans,trans-muconic acid determined that it crystallizes in the triclinic space group PĪ, with two centrosymmetric molecules per unit cell. columbia.edu The structure was solved using over 1600 unique reflections and refined to a high degree of accuracy. columbia.edu Such analyses show that the geometries of the carbon backbones in the two independent molecules are virtually identical, with bond lengths matching to within 0.003 Å. columbia.edu In the case of the dichloromuconate derivative, the carbonyl oxygen was found to adopt an antiplanar conformation relative to the β-carbon atom. iucr.org

Below is a table summarizing the crystallographic data for these related compounds.

| Property | Dimethyl trans,trans-2,5-dichloromuconate iucr.org | trans,trans-Muconic Acid columbia.edu |

| Crystal System | Monoclinic | Triclinic |

| Space Group | P21/n | PĪ |

| a (Å) | 3.967 | 8.982 |

| b (Å) | 23.339 | 9.895 |

| c (Å) | 5.483 | 3.787 |

| α (°) | 90 | 103.68 |

| β (°) | 95.80 | 75.27 |

| γ (°) | 90 | 101.58 |

| Molecules per unit cell (Z) | 2 | 2 |

This data is for illustrative purposes based on closely related compounds.

The arrangement of molecules within the crystal lattice, known as molecular packing, is crucial for understanding a material's physical properties. In the crystal structure of Dimethyl trans,trans-2,5-dichloromuconate, the molecules are arranged in densely packed layers parallel to the (101) crystallographic plane. iucr.org

For the parent trans,trans-muconic acid, the packing is dictated by hydrogen bonding. The molecules form chains where the carboxyl groups of adjacent molecules are linked. columbia.edu The structure consists of two independent centrosymmetric molecules that are related by a pseudo two-fold screw axis, indicating a highly ordered arrangement. columbia.edu

Theoretical and Computational Studies of Dimethyl Trans,trans Muconate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the electronic structure and reactivity of dimethyl trans,trans-muconate (B1240615). It has been particularly instrumental in understanding the intricacies of reactions involving this diene.

A combined computational and experimental study on the iodine-catalyzed isomerization of dimethyl muconate has highlighted the utility of DFT in elucidating reaction mechanisms. sandiego.edusolvation.de The calculations identified unique regiochemical considerations that arise from the numerous possible coordination schemes between the halogen and the diene. sandiego.edusolvation.de This level of detail is crucial for understanding how the catalyst interacts with the substrate to facilitate the isomerization from the cis,cis-form to the desired trans,trans-isomer. sandiego.edusolvation.de The insights gained from these DFT calculations are essential for optimizing reaction conditions to achieve high yields of dimethyl trans,trans-muconate. sandiego.edusolvation.de

Transition State Theory (TST) Applications

Transition State Theory (TST) provides a framework for understanding and calculating the rates of chemical reactions. Its application to the study of this compound has been valuable in quantifying the energy landscapes of its reactions.

In the context of the iodine-catalyzed isomerization of dimethyl muconate, TST has been employed to estimate the reaction energy barriers. sandiego.edusolvation.de These theoretical estimations, in conjunction with experimental data, have demonstrated a significant reduction in the energy barrier when using photodissociated iodine as the catalyst. sandiego.edusolvation.de This analysis of the reaction energy barriers is critical for understanding the efficiency of the catalyst and for the rational design of more effective catalytic systems for the production of this compound. sandiego.edusolvation.de

Future Research Directions and Industrial Implementation Considerations

Optimization of Integrated Catalytic Processes for Enhanced Efficiency

The production of dimethyl trans,trans-muconate (B1240615) from renewable resources is a multi-step process that begins with the fermentation of sugars or lignin (B12514952) derivatives to yield cis,cis-muconic acid. This isomer must then be chemically converted to the trans,trans isomer before esterification. A significant bottleneck in this pathway is the isomerization step, which is often plagued by the formation of unwanted lactone byproducts. rsc.org

Future research is intensely focused on developing integrated catalytic systems that combine isomerization and esterification while maximizing selectivity for the desired trans,trans product. A key strategy involves the use of specific solvents and catalysts that suppress lactonization. For instance, research has shown that using polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO), potentially with small amounts of water, can significantly improve the selectivity of isomerization to over 85% by reducing the system's acidity and thus preventing the ring-closing side reactions. researchgate.net Another promising approach involves the chelation of the carboxylate groups with inorganic salts to sterically hinder lactone formation. rsc.org

The goal is to create a streamlined process where biologically-produced cis,cis-muconic acid can be efficiently converted without costly purification steps. Researchers at Iowa State University have developed a method where isomerization is performed in DMSO, and the resulting trans,trans-muconic acid can be directly used in subsequent Diels-Alder reactions without intermediate separation, showcasing a more integrated and efficient process. technologypublisher.com Further optimization will likely involve novel heterogeneous catalysts that are easily recoverable and reusable, enhancing the process's economic viability and environmental footprint.

Exploration of Novel Monomer Precursors for Sustainable Material Development

Dimethyl trans,trans-muconate serves as a valuable precursor for a new generation of sustainable materials, moving beyond being just an intermediate for adipic or terephthalic acid. mdpi.comuhasselt.be Its defining feature is the presence of conjugated double bonds, which are retained in the backbone of polymers produced through condensation or chain-growth polymerization. nih.govresearchgate.net This inherent functionality opens up vast possibilities for creating materials with tunable properties.

Current and future research is centered on exploiting these backbone alkene groups for post-polymerization modifications. These modifications can include:

Cross-linking: The double bonds can be used to create thermoset resins and materials with enhanced mechanical strength and thermal stability. mdpi.comnih.gov

Functionalization: The alkene groups act as handles to attach other functional molecules, altering the polymer's surface properties, polarity, or biodegradability. mdpi.comrug.nl

Degradation: The double bonds can be selectively cleaved, for example, through ozonolysis, offering a pathway for chemical recycling or controlled degradation of the polymer. nih.gov

This versatility allows for the development of novel unsaturated polyesters and alternatives to petroleum-based polymers like polyacrylates. mdpi.comchemrxiv.org By varying the diol used in polycondensation with this compound, researchers can systematically adjust properties such as the glass transition temperature and melting point. mdpi.com The ability to create either random or tapered copolymer structures further expands the range of achievable material properties, which is crucial for applications like fiberglass-reinforced composites. researchgate.net

Scaling Up Production of Bio-derived this compound

The industrial-scale production of this compound requires the integration of large-scale biotechnology with efficient chemical catalysis. Significant progress has been made in the first stage: the microbial production of cis,cis-muconic acid. Engineered strains of bacteria like Pseudomonas putida and yeast such as Saccharomyces cerevisiae are now capable of producing high titers of cis,cis-muconic acid from renewable feedstocks like glucose and xylose. nih.govrsc.org Recent studies have demonstrated the scalability of this fermentation process, achieving titers of 47.2 g/L in bioreactors up to 150 liters. rsc.org

The primary challenge now shifts to the downstream processing: the efficient, scalable, and cost-effective conversion of the fermentation product into high-purity this compound. Key considerations for industrial implementation include:

Integrated Recovery and Conversion: Developing robust methods to separate the cis,cis-muconic acid from the complex fermentation broth and directly feed it into the isomerization and esterification reactors. This minimizes purification costs and product loss. nih.gov

Catalyst Stability and Reuse: For the chemical conversion steps, moving from laboratory-scale catalysts (like iodine) to more stable and recyclable heterogeneous catalysts is essential for industrial viability. technologypublisher.comuhasselt.be

Techno-economic analyses have shown that adipic acid derived from bio-based muconic acid could approach cost-parity with its petrochemical counterpart while significantly reducing greenhouse gas emissions. rsc.org Achieving similar economic feasibility for this compound will depend on optimizing these integrated bioprocess and chemical process steps at an industrial scale.

Overcoming Polymerization Limitations of Unsaturated Muconates

While the unsaturation in the muconate backbone is a key advantage, it also presents significant polymerization challenges. Conventional high-temperature polycondensation methods that use inorganic catalysts can lead to a loss of this valuable functionality through undesired side reactions, such as isomerization, saturation, or radical cross-linking. mdpi.com Furthermore, free-radical polymerization of muconate esters has been found to be relatively slow, requiring high temperatures and long reaction times to achieve high molecular weight polymers. chemrxiv.orgresearchgate.net

Future research is actively pursuing advanced polymerization techniques to overcome these limitations and exert precise control over the polymer structure.

| Polymerization Technique | Advantages | Research Findings |

| Enzymatic Polymerization | Conducted under mild conditions, minimizing side reactions and preserving the double bonds. mdpi.comnih.gov | Yields well-defined unsaturated polyesters, though molecular weights achieved can be moderate (e.g., up to 21,900 g/mol ). mdpi.com |

| Organocatalyzed Group Transfer Polymerization (O-GTP) | Allows for rapid and controlled polymerization at room temperature. nih.gov | Complete monomer conversion can be achieved in minutes, enabling the synthesis of block copolymers with narrow molar mass distributions. nih.govresearchgate.net |

| Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization | Provides excellent control over molecular weight and polymer architecture. chemrxiv.org | Enables the synthesis of polymers with predictable chain lengths, although polymerization can still be sluggish compared to other methods. chemrxiv.org |

These advanced methods allow for the synthesis of well-defined polymuconates where the double bonds are preserved for subsequent modification. nih.govrug.nl By controlling the polymerization process, researchers can produce materials with tailored properties, paving the way for their use in high-value applications such as specialty resins, functional coatings, and advanced composites. mdpi.comnih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for producing high-purity dimethyl trans,trans-muconate, and how do reaction conditions influence yield?

- Methodology: Use factorial design experiments to test variables (e.g., catalyst type, temperature, solvent polarity) and quantify yield via HPLC or GC-MS. Compare results against thermodynamic models to identify energy-efficient pathways .

- Key Considerations: Ensure reproducibility by documenting all components (e.g., equipment specifications, purity of reagents) and validating results through triplicate trials .

Q. How can spectroscopic techniques (e.g., NMR, IR) be standardized to characterize this compound and detect impurities?

- Methodology: Establish baseline spectra for pure samples and systematically introduce common contaminants (e.g., cis-isomers, residual solvents) to identify diagnostic peaks. Use principal component analysis (PCA) to differentiate impurity profiles .

- Data Interpretation: Cross-validate findings with computational simulations (e.g., DFT calculations) to confirm peak assignments .

Q. What are the stability profiles of this compound under varying storage conditions (e.g., temperature, light exposure)?

- Methodology: Conduct accelerated stability studies using ICH guidelines, monitoring degradation via mass loss, color change, or byproduct formation. Apply Arrhenius kinetics to extrapolate shelf-life predictions .

Advanced Research Questions

Q. How do electronic and steric effects influence the reactivity of this compound in polymer synthesis or enzymatic interactions?

- Methodology: Combine molecular docking simulations (for enzymatic studies) with kinetic isotope effects (KIE) to probe transition states. For polymer applications, use MALDI-TOF to analyze chain-length distributions under varying steric conditions .

- Theoretical Linkage: Align findings with frontier molecular orbital (FMO) theory or enzyme active-site mechanistic models .

Q. What statistical approaches resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. cytotoxic effects) for this compound?

- Methodology: Perform meta-analysis of existing datasets, adjusting for confounding variables (e.g., cell line variability, assay protocols). Use mixed-effects models to quantify heterogeneity and identify outliers .

- Critical Analysis: Evaluate publication bias via funnel plots and propose standardized assay protocols to minimize future discrepancies .

Q. Can this compound serve as a biomarker for specific metabolic pathways, and how can its quantification be validated in complex matrices?

- Methodology: Develop a LC-MS/MS protocol with isotope-labeled internal standards. Validate using spike-recovery experiments in biological fluids (e.g., plasma, urine) and assess matrix effects via post-column infusion .

- Theoretical Framework: Link biomarker utility to metabolic flux analysis or genome-scale metabolic models (GEMs) .

Q. How do solvent polarity and microenvironments affect the photophysical properties of this compound?

- Methodology: Measure fluorescence quantum yields and lifetimes in solvents of varying polarity (e.g., Kamlet-Taft parameters). Correlate results with TD-DFT calculations to model solvatochromic shifts .

- Design Complexity: Account for solvent relaxation dynamics using time-resolved spectroscopy .

Methodological Best Practices

- Experimental Design : Use factorial or response surface methodologies (RSM) to optimize multifactorial experiments .

- Data Documentation : Record all metadata (e.g., instrument calibration logs, raw data files) to ensure reproducibility and compliance with FAIR principles .

- Theoretical Alignment : Ground hypotheses in established frameworks (e.g., transition-state theory, QSAR models) to enhance interpretability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.